![molecular formula C24H37LiSi2 B12557271 lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane CAS No. 188578-25-8](/img/structure/B12557271.png)
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is a complex organosilicon compound It is characterized by the presence of lithium, trimethylsilyl groups, and a phenyl ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with lithium reagents. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the trimethylsilyl-substituted phenyl compound, followed by the addition of a lithium reagent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceuticals: Research is ongoing to explore its potential in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive lithium and trimethylsilyl groups. These groups can interact with other molecules, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylphenylsilane: Similar structure but lacks the lithium component.
Trimethylsilylmethyl lithium: Contains lithium and trimethylsilyl groups but has a different overall structure.
Phenyltrimethylsilane: Similar phenyl and trimethylsilyl groups but without the lithium component.
Uniqueness
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is unique due to the combination of lithium and trimethylsilyl groups within a single molecule
Eigenschaften
CAS-Nummer |
188578-25-8 |
|---|---|
Molekularformel |
C24H37LiSi2 |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane |
InChI |
InChI=1S/C24H37Si2.Li/c1-9-19(2)18-24(20-10-14-22(15-11-20)25(3,4)5)21-12-16-23(17-13-21)26(6,7)8;/h10-17,19H,9,18H2,1-8H3;/q-1;+1 |
InChI-Schlüssel |
CRQISBMDSXKTIR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCC(C)C[C-](C1=CC=C(C=C1)[Si](C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



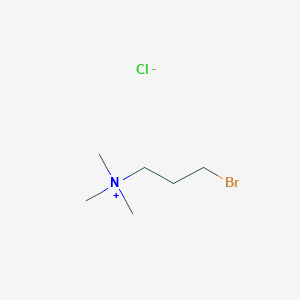
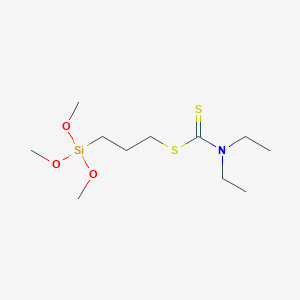
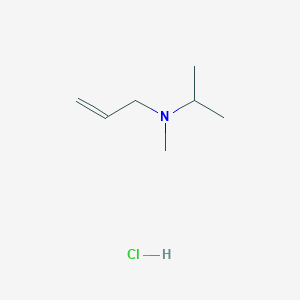
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
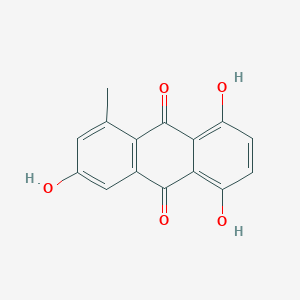
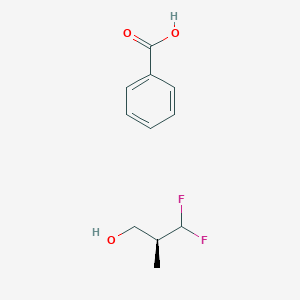
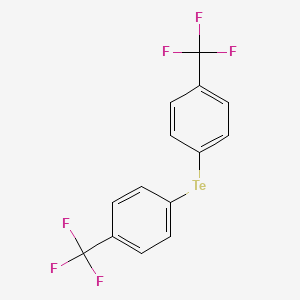
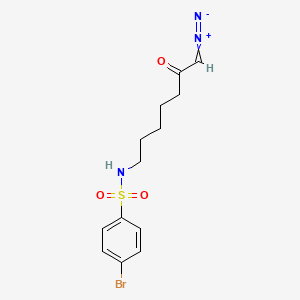
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
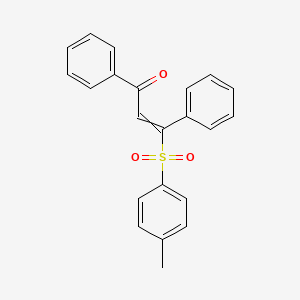
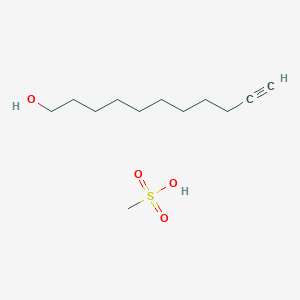
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
